molecular formula C9H14O3 B100770 2-(Allyloxy)ethyl methacrylate CAS No. 16839-48-8

2-(Allyloxy)ethyl methacrylate

Cat. No. B100770
CAS RN: 16839-48-8
M. Wt: 170.21 g/mol
InChI Key: ZCYIYBNDJKVCBR-UHFFFAOYSA-N
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Description

2-(Allyloxy)ethyl methacrylate is a chemical compound with the molecular formula C9H14O3 . It has an average mass of 170.206 Da and a monoisotopic mass of 170.094299 Da . It is a derivative of methacrylic acid .


Molecular Structure Analysis

The molecular structure of 2-(Allyloxy)ethyl methacrylate consists of 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI Key is ZCYIYBNDJKVCBR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(Allyloxy)ethyl methacrylate has a molecular weight of 170.21 . The physical and chemical properties of methacrylates, in general, include good biocompatibility, capping ability toward metal clusters, low price, potentially recyclability, and reusability .

Scientific Research Applications

Biocompatible Copolymers Synthesis

2-Methacryloyloxyethyl phosphorylcholine (MPC) is often used to create biocompatible copolymers, which are beneficial in various biomedical applications. These copolymers can be synthesized using a range of methacrylic and other monomers, including variants like 2-(dimethylamino)ethyl methacrylate and 2-(diisopropylamino)ethyl methacrylate, indicating the versatility of methacrylate derivatives in polymer chemistry (Ma et al., 2003).

Surface Modification of Poly(dimethyl siloxane)

2-Hydroxy ethyl methacrylate (HEMA) has been used to modify the surface of poly(dimethyl siloxane) (PDMS) elastomers, enhancing their hydrophilic stability. This application demonstrates the potential of methacrylate derivatives in modifying material surfaces for improved properties (Bodas & Khan-Malek, 2007).

Functional Polymers Synthesis

2-[(1-Imidazolyl)formyloxy]ethyl methacrylate, a derivative of methacrylic acid, has been synthesized and homopolymerized, showing potential in the creation of multifunctional polymers. This application underlines the broad potential of methacrylate derivatives in polymer synthesis (Ranucci et al., 1999).

Atom Transfer Radical Polymerization

The controlled radical polymerization of allyl methacrylate, another derivative, has been studied, revealing insights into the polymerization processes of methacrylates. Such studies contribute to the understanding of polymer chemistry and the development of new materials (París & Fuente, 2005).

Biomedical Applications: Copolymers and Hydrogels

Copolymers using methacryloyloxyethyl phosphate and their in vitro calcification capacity have been synthesized. These polymers demonstrate the ability to form calcium-rich layers, which is significant in biomedical fields such as tissue engineering (Stancu et al., 2004).

Thermal Degradation Studies

The thermal degradation of blends of allyl methacrylate with other components has been analyzed, providing valuable information for the development of materials with specific thermal properties (Zulfiqar & Masud, 2000).

properties

IUPAC Name

2-prop-2-enoxyethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-4-5-11-6-7-12-9(10)8(2)3/h4H,1-2,5-7H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYIYBNDJKVCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121826-50-4
Record name Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-(2-propen-1-yloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121826-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4066123
Record name 2-(Allyloxy)ethyl methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allyloxy)ethyl methacrylate

CAS RN

16839-48-8
Record name 2-Propenoic acid, 2-methyl-, 2-(2-propen-1-yloxy)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16839-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-(2-propen-1-yloxy)ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-(2-propen-1-yloxy)ethyl ester
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Record name 2-(Allyloxy)ethyl methacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-allyloxy)ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.132
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a three-necked flask equipped with a stirrer, a thermometer, a reflux condenser and a Dean-Stark apparatus were added methacrylic acid (137.7 g, 1.6 moles), ethyleneglycol monoallylether (80.7 g, 0.8 moles), p-toluenesulfonic acid (0.76 g, 4.0 mmole) and toluene (650 mL). The mixture was heated to 120° C. for 5 hours with exclusion of water. Another portion of p-toluenesulfonic acid (0.12 g) and the mixture was heated to 120° C. for 6 hours. The other portion of p-toluenesulfonic acid (0.1 g) was added and the mixture was heated to 120° C. for 9 hours. During the reaction, the consumption of methacrylic acid and ethyleneglycol monoallylether were monitored by liquid chromatography and the conversion reached 98%. The mixture was neutralized by addition of aq. NaHCO3 and the layers were separated. The aqueous layer was extracted with toluene and the combined organic layers were dried over CaCl2 and concentrated under reduced pressure. Distillation of the crude material (60° C. at 2 mmng) yielded 2-allyloxyethyl methacrylate (98.7 g, 73%) shown below.
Quantity
137.7 g
Type
reactant
Reaction Step One
Quantity
80.7 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
catalyst
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A three-necked flask equipped with stirrer, thermometer, reflux condenser and Dean-Stark trap is charged with methacrylic acid (137.7 g, 1.6 mol), ethylene glycol monoallyl ether (80.7 g, 0.8 mol), p-toluenesulfonic acid (0.76 g, 4.0 mmol) and toluene (650 mL). After allowing the reaction to proceed at 120° C. for 5 hours, 0.12 g of p-toluenesulfonic acid is added, and the reaction is further allowed to proceed at the same temperature for 6 hours. Then, 0.1 g of p-toluenesulfonic acid is added, and the reaction is further allowed to proceed at the same temperature for 9 hours, whereupon the reaction is completed. During the whole reaction period, methacrylic acid and ethylene glycol monoallyl ether are monitored with liquid chromatography. The final conversion amounted to 98%. The reaction mixture is neutralized by adding an aqueous solution of NaHCO3 and allowed to separate into two layers. The aqueous layer is extracted once with toluene. The combined organic layer is dried over CaCl2 and the volatile matter is distilled off under reduced pressure. The crude product is distilled under reduced pressure (60, 2 mmHg) to give 98.7 g (73% yield) of 2-allyloxyethyl methacrylate shown below.
Quantity
137.7 g
Type
reactant
Reaction Step One
Quantity
80.7 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
catalyst
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
0.12 g
Type
catalyst
Reaction Step Four
Quantity
0.1 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

First, methacrylic acid is reacted with allyloxyethanol in the presence of catalytic of sulfuric acid by a usual esterification method to form methacrylic acid-allyloxyethyl ester (boiling point: 2 mmHg--64°-65° C., nD20 =1.4463, specific gravity d420 =0.982) in the yield of about 80%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
allyloxyethanol
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

First, methacrylic acid was reacted with allyloxy ethanol in the presence of the catalyst of sulfuric acid by a usual esterification method to form allyloxyethyl methacrylate (boiling point=64° C.-65° C./2 mmHg, n20D=1.4463, specific gravity d20 4=0.982).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
allyloxy ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AA Berlin, SA Volfson, NS Enikolopian - Polymerization Processes, 1981 - Springer
… Based on this reasoning, it can be assumed that by defreezing of the monomer with the lowest temperature region of vitrification 2-allyloxyethyl methacrylate (allylmethacrylic ether of …
Number of citations: 85 link.springer.com
Y Kawakami, Y Miki, T Tsuda, RAN Murthy… - Polymer Journal, 1982 - nature.com
Silicone polymers are industrially produced in large quantity for various purposes depending molecular weight and copolymer composition. Silicones are also noteworthy for their high …
Number of citations: 115 www.nature.com

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